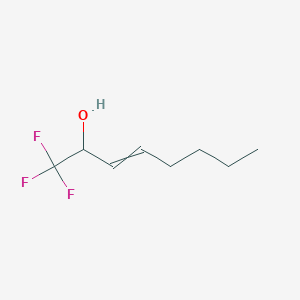

1,1,1-Trifluorooct-3-en-2-ol

Description

1,1,1-Trifluorooct-3-en-2-ol is a fluorinated secondary alcohol with the molecular formula C₈H₁₁F₃O. Its structure features a hydroxyl group (-OH) at the second carbon, a trifluoromethyl (-CF₃) group at the first carbon, and a double bond at the third position of an eight-carbon chain. The presence of the electron-withdrawing -CF₃ group significantly impacts its acidity, solubility, and reactivity compared to non-fluorinated alcohols. The double bond introduces geometric isomerism (cis/trans) and influences its physical properties and chemical behavior, such as susceptibility to addition reactions .

Properties

CAS No. |

89524-15-2 |

|---|---|

Molecular Formula |

C8H13F3O |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1,1,1-trifluorooct-3-en-2-ol |

InChI |

InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3 |

InChI Key |

NESSQZCQGNUABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of 1,1,1-Trifluorooct-3-en-2-ol may involve large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorooct-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

1,1,1-Trifluorooct-3-en-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluorooct-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Shorter-Chain Trifluorinated Alcohols

Example: 2,2,2-Trifluoroethanol (TFE, C₂H₃F₃O)

- Molecular Weight : 100.04 g/mol (vs. ~180.17 g/mol for 1,1,1-Trifluorooct-3-en-2-ol).

- Boiling Point : 73–75°C (lower due to shorter chain) .

- Density : 1.48 g/mL (higher than typical aliphatic alcohols due to fluorine content).

- Acidity: pKa ~12.4 (weaker acid than trifluoroacetic acid but stronger than ethanol due to -CF₃ group).

- Reactivity : Lacks a double bond, limiting participation in addition reactions.

Key Difference : The longer carbon chain and double bond in 1,1,1-Trifluorooct-3-en-2-ol increase hydrophobicity and molecular weight, likely raising its boiling point and reducing water solubility compared to TFE .

Comparison with Saturated Analogs

Example: (S)-(-)-1,1,1-Trifluorooctan-2-ol (C₈H₁₅F₃O)

- Structure : Similar to the target compound but lacks the double bond (saturated octyl chain).

- Physical Properties :

- Higher melting/boiling points due to stronger van der Waals interactions in the saturated chain.

- Increased hydrophobicity compared to the unsaturated analog.

Comparison with Aromatic Trifluoromethylated Alcohols

Example: 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol (C₁₀H₇Cl₂F₃O)

- Structure : Features a phenyl ring and chlorine substituents.

- Physical Properties : Higher density (~1.58 g/mL) due to aromaticity and chlorine atoms .

- Toxicity : Likely more toxic due to chlorine content and aromatic stability, which may enhance bioaccumulation .

Key Difference : The aliphatic chain in 1,1,1-Trifluorooct-3-en-2-ol reduces resonance stabilization and toxicity compared to aromatic analogs.

Comparison with Trifluoroacetic Acid (TFA, C₂HF₃O₂)

- Acidity : TFA has a pKa of ~0.23, making it a strong acid, while 1,1,1-Trifluorooct-3-en-2-ol is a weak acid (pKa estimated ~12–14) .

- Applications : TFA is widely used as a solvent or catalyst, whereas the target compound’s larger size and alcohol functionality suit it for specialized syntheses or pharmaceuticals.

Data Table: Comparative Properties of Selected Compounds

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.